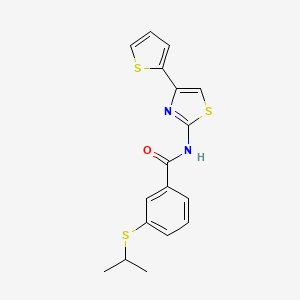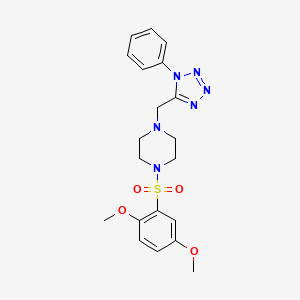![molecular formula C24H23N3O3S B2695713 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 370853-92-2](/img/structure/B2695713.png)
2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide” is a complex organic molecule . It has a molecular formula of C24H23N3O3S and a molecular weight of 433.53.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters has been used to prepare 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a cyano group, a furan ring, a tetrahydroquinoline ring, a sulfanyl group, and an acetamide group .Chemical Reactions Analysis
The compound has been reported to react with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .Applications De Recherche Scientifique
Structural Aspects and Properties
A study by Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. This research provides insights into the structural flexibility and potential applications of compounds similar to the one , especially in forming host-guest complexes that exhibit enhanced fluorescence properties, which could be significant for developing fluorescence-based sensors or markers (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methodologies
Dyachenko et al. (2015) described the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing a methodology that could be applicable or adapted for synthesizing the target compound. This study highlights the versatility of synthesis approaches for creating complex quinoline derivatives with potential biological activity (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
Potential Applications
The synthesis and characterization of new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines by Marae et al. (2021) reveal the potential of such compounds in developing therapeutic agents. The structural diversity and modification capabilities suggest that compounds like 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide could have significant applications in medicinal chemistry (Marae, Bakhite, Moustafa, Abbady, Mohamed, & Mague, 2021).
Safety and Hazards
The safety and hazards associated with this compound are not well-documented in the available literature. It is not intended for human or veterinary use and is for research use only.
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-14-8-9-15(2)18(11-14)26-21(29)13-31-24-16(12-25)22(20-7-4-10-30-20)23-17(27-24)5-3-6-19(23)28/h4,7-11,22,27H,3,5-6,13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTZSDBKDVXWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2695630.png)
![2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2695631.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2695636.png)
![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)

![3-(2-chlorophenyl)-5-[(E)-2-[4-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2695641.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2695642.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2695643.png)


![3,5-Dimethyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2695648.png)

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)